molecular formula C76H150O37 B12420657 m-PEG37-Propargyl

m-PEG37-Propargyl

Cat. No.: B12420657
M. Wt: 1656.0 g/mol
InChI Key: ZTSWGMRIDFINCC-UHFFFAOYSA-N
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Description

m-PEG37-Propargyl is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is widely used in research for its ability to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of m-PEG37-Propargyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

m-PEG37-Propargyl primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the addition of an azide group to the alkyne group of this compound, forming a stable triazole ring .

Common Reagents and Conditions

The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent, such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature .

Major Products Formed

The major product formed from the CuAAC reaction of this compound is a triazole-linked conjugate. This product retains the polyethylene glycol backbone, which imparts solubility and biocompatibility to the conjugate .

Scientific Research Applications

m-PEG37-Propargyl is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. This approach has significant potential in the treatment of diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders .

In addition to its use in PROTACs, this compound is employed in various fields:

    Chemistry: As a versatile linker in the synthesis of complex molecules.

    Biology: For the targeted degradation of proteins in cellular studies.

    Medicine: In the development of novel therapeutic agents.

    Industry: As a component in the formulation of biocompatible materials

Mechanism of Action

m-PEG37-Propargyl exerts its effects by participating in click chemistry reactions to form stable conjugates. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation .

Comparison with Similar Compounds

m-PEG37-Propargyl is unique due to its polyethylene glycol backbone and alkyne functional group, which enable its use in click chemistry and PROTAC synthesis. Similar compounds include other PEG-based linkers and alkyne-functionalized molecules, such as:

    m-PEG12-Propargyl: A shorter PEG-based linker with similar click chemistry reactivity.

    m-PEG24-Propargyl: An intermediate-length PEG-based linker.

    Azido-PEG37: A PEG-based linker with an azide functional group, used in complementary click chemistry reactions

These compounds share similar chemical properties but differ in their chain lengths and functional groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C76H150O37

Molecular Weight

1656.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C76H150O37/c1-3-4-78-7-8-80-11-12-82-15-16-84-19-20-86-23-24-88-27-28-90-31-32-92-35-36-94-39-40-96-43-44-98-47-48-100-51-52-102-55-56-104-59-60-106-63-64-108-67-68-110-71-72-112-75-76-113-74-73-111-70-69-109-66-65-107-62-61-105-58-57-103-54-53-101-50-49-99-46-45-97-42-41-95-38-37-93-34-33-91-30-29-89-26-25-87-22-21-85-18-17-83-14-13-81-10-9-79-6-5-77-2/h1H,4-76H2,2H3

InChI Key

ZTSWGMRIDFINCC-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Origin of Product

United States

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